molecular formula C60H61N9O12 B12419857 N'-[(2S)-1-[[(2S)-1-[3-[[(12aS)-8-methoxy-6-oxo-12a,13-dihydroindolo[2,1-c][1,4]benzodiazepin-9-yl]oxymethyl]-5-[[(12aS)-8-methoxy-6-oxo-11,12,12a,13-tetrahydroindolo[2,1-c][1,4]benzodiazepin-9-yl]oxymethyl]anilino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]hexanediamide

N'-[(2S)-1-[[(2S)-1-[3-[[(12aS)-8-methoxy-6-oxo-12a,13-dihydroindolo[2,1-c][1,4]benzodiazepin-9-yl]oxymethyl]-5-[[(12aS)-8-methoxy-6-oxo-11,12,12a,13-tetrahydroindolo[2,1-c][1,4]benzodiazepin-9-yl]oxymethyl]anilino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]hexanediamide

Cat. No.: B12419857
M. Wt: 1100.2 g/mol
InChI Key: ARZPUSPNNAYGKH-RCAQRAEBSA-N
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Description

The compound “N’-[(2S)-1-[[(2S)-1-[3-[[(12aS)-8-methoxy-6-oxo-12a,13-dihydroindolo[2,1-c][1,4]benzodiazepin-9-yl]oxymethyl]-5-[[(12aS)-8-methoxy-6-oxo-11,12,12a,13-tetrahydroindolo[2,1-c][1,4]benzodiazepin-9-yl]oxymethyl]anilino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]hexanediamide” is a complex organic molecule. Compounds of this nature often have significant applications in medicinal chemistry, particularly in the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including the formation of various intermediate compounds. Each step requires specific reaction conditions, such as temperature, pressure, and pH, as well as the use of catalysts or reagents to drive the reactions to completion.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This process would require optimization to ensure high yield and purity, as well as cost-effectiveness. Techniques such as continuous flow chemistry might be employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

This compound may undergo various types of chemical reactions, including:

    Oxidation: Introduction of oxygen or removal of hydrogen.

    Reduction: Addition of hydrogen or removal of oxygen.

    Substitution: Replacement of one functional group with another.

    Hydrolysis: Breaking of bonds by the addition of water.

Common Reagents and Conditions

Common reagents used in these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and acids or bases for hydrolysis reactions. Reaction conditions would vary depending on the specific reaction being carried out.

Major Products

The major products formed from these reactions would depend on the specific functional groups present in the compound and the nature of the reagents used.

Scientific Research Applications

This compound could have a wide range of scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: As a potential therapeutic agent for treating various diseases.

    Industry: As a precursor for the production of other valuable chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its molecular structure and the biological targets it interacts with. It might bind to specific proteins or enzymes, altering their activity and thereby affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other benzodiazepine derivatives or indole-based molecules. These compounds would share some structural features but might differ in their specific functional groups or overall molecular architecture.

Uniqueness

The uniqueness of this compound would lie in its specific combination of functional groups and the resulting biological activity. This could make it particularly valuable for certain applications, such as targeting specific diseases or biological pathways.

Properties

Molecular Formula

C60H61N9O12

Molecular Weight

1100.2 g/mol

IUPAC Name

N'-[(2S)-1-[[(2S)-1-[3-[[(12aS)-8-methoxy-6-oxo-12a,13-dihydroindolo[2,1-c][1,4]benzodiazepin-9-yl]oxymethyl]-5-[[(12aS)-8-methoxy-6-oxo-11,12,12a,13-tetrahydroindolo[2,1-c][1,4]benzodiazepin-9-yl]oxymethyl]anilino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]hexanediamide

InChI

InChI=1S/C60H61N9O12/c1-34(64-54(71)16-10-9-15-53(70)61-19-20-67-55(72)17-18-56(67)73)57(74)65-35(2)58(75)66-40-22-36(32-80-51-28-45-43(26-49(51)78-3)59(76)68-41(30-62-45)24-38-11-5-7-13-47(38)68)21-37(23-40)33-81-52-29-46-44(27-50(52)79-4)60(77)69-42(31-63-46)25-39-12-6-8-14-48(39)69/h5-8,11-14,17-18,21-23,26-30,34-35,41-42,63H,9-10,15-16,19-20,24-25,31-33H2,1-4H3,(H,61,70)(H,64,71)(H,65,74)(H,66,75)/t34-,35-,41-,42-/m0/s1

InChI Key

ARZPUSPNNAYGKH-RCAQRAEBSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)NC1=CC(=CC(=C1)COC2=C(C=C3C(=C2)N=C[C@@H]4CC5=CC=CC=C5N4C3=O)OC)COC6=C(C=C7C(=C6)NC[C@@H]8CC9=CC=CC=C9N8C7=O)OC)NC(=O)CCCCC(=O)NCCN1C(=O)C=CC1=O

Canonical SMILES

CC(C(=O)NC(C)C(=O)NC1=CC(=CC(=C1)COC2=C(C=C3C(=C2)N=CC4CC5=CC=CC=C5N4C3=O)OC)COC6=C(C=C7C(=C6)NCC8CC9=CC=CC=C9N8C7=O)OC)NC(=O)CCCCC(=O)NCCN1C(=O)C=CC1=O

Origin of Product

United States

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